molecular formula C9H4ClNO B1457947 7-Chlorobenzofuran-5-carbonitrile CAS No. 1427420-85-6

7-Chlorobenzofuran-5-carbonitrile

Cat. No. B1457947
M. Wt: 177.59 g/mol
InChI Key: PHWNDIUVRJWQNM-UHFFFAOYSA-N
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Description

7-Chlorobenzofuran-5-carbonitrile is a compound with the molecular formula C9H4ClNO and a molecular weight of 177.59 . It is a solid substance and is widely used in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 7-Chlorobenzofuran-5-carbonitrile, has been performed . Techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR were used to confirm the structures of the produced compounds .


Molecular Structure Analysis

The InChI code of 7-Chlorobenzofuran-5-carbonitrile is 1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Benzofurans, including 7-Chlorobenzofuran-5-carbonitrile, have been found to inhibit noradrenaline (NA) and serotonin (5-HT) uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (MDMA) and unlike methamphetamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .


Physical And Chemical Properties Analysis

7-Chlorobenzofuran-5-carbonitrile is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Efficient Synthesis Approaches : An efficient synthesis method for 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, a derivative of 7-Chlorobenzofuran-5-carbonitrile, has been developed using Stille and Suzuki coupling reactions. This synthesis provides a pathway to create carbonitrile derivatives in good yields, showcasing the versatility of 7-Chlorobenzofuran-5-carbonitrile in synthetic chemistry (Ismail, 2006).

  • Dihydrofuran Carbonitrile Derivatives : A study focused on synthesizing dihydrofuran carbonitrile derivatives, examining their crystal structure and compliance with chloro-methyl and bromo-methyl exchange rules. This research provides insights into the structural versatility and potential applications of carbonitrile derivatives in material science and crystallography (Rajni Swamy et al., 2020).

  • Novel Pyrazole Derivatives : A series of novel pyrazole derivatives incorporating 7-Chlorobenzofuran-5-carbonitrile have been synthesized. These derivatives have shown promising antibacterial and anti-tuberculosis activity, suggesting potential pharmaceutical applications (Vasava et al., 2019).

  • Triazolo Pyrimidine Derivatives : Synthesis of triazolo pyrimidine derivatives, including those using 7-Chlorobenzofuran-5-carbonitrile, has been achieved with microwave-assisted methods. These compounds show promise in biological applications, particularly as anticonvulsant agents (Divate & Dhongade-Desai, 2014).

Biological and Pharmacological Applications

  • Cytotoxic Evaluation : Tetrazolopyrimidine-6-carbonitrile compounds, related to 7-Chlorobenzofuran-5-carbonitrile, have been evaluated for their cytotoxic activity against various human cancer cell lines, indicating potential in cancer research and therapy (Radwan et al., 2020).

  • Anticancer Agents : Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been investigated for their cytotoxic effects and mechanism of action on cancer cell lines. These studies help understand the role of carbonitrile derivatives in developing potential anticancer drugs (Al‐Mahmoudy et al., 2021).

  • Antimicrobial Activity : Furan derivatives, including those with carbonitrile groups, have shown significant antimicrobial activity against various bacteria and fungi, opening doors for new antimicrobial agents (Loğoğlu et al., 2010).

  • Corrosion Inhibition : Pyranopyrazole derivatives, related to 7-Chlorobenzofuran-5-carbonitrile, have been studied for their ability to inhibit corrosion in metals. This application is crucial in material science and industrial processes (Yadav et al., 2016).

Safety And Hazards

The safety information for 7-Chlorobenzofuran-5-carbonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

7-chloro-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWNDIUVRJWQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzofuran-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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